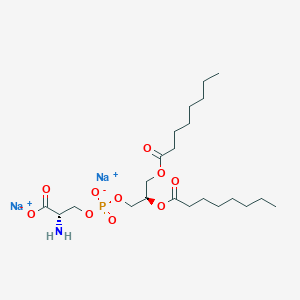
Sodium (S)-2-amino-3-((((R)-2,3-bis(octanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate
Descripción general
Descripción
Phosphatidylserine (PS), an acidic phospholipid is obtained from soybeans (soy-PS), bovine cortex (BC-PS) and synthetic derivation. It is mainly seen in animals, higher plants and microorganisms. It is localized in the inner leaflet of the plasma membrane.
Actividad Biológica
Sodium (S)-2-amino-3-((((R)-2,3-bis(octanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate, commonly referred to as sodium phosphatidylserine, is a complex organic compound that plays a significant role in various biological processes. It is derived from phosphatidylserine, an important phospholipid found in the membranes of cells. This article explores its biological activity, mechanisms of action, and potential applications in research.
- Molecular Formula : C22H40NNa2O10P
- Molecular Weight : 555.5 g/mol
- CAS Number : 321862-88-8
- IUPAC Name : disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate
This compound exhibits several biological activities:
- Cell Membrane Integrity : As a component of cell membranes, it contributes to membrane fluidity and functionality.
- Neuroprotective Effects : It has been shown to support cognitive functions by promoting neuronal health and reducing apoptosis in neurodegenerative conditions.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses, providing potential therapeutic benefits in conditions characterized by chronic inflammation.
Neuroprotective Effects
Research indicates that sodium phosphatidylserine can enhance cognitive performance and memory retention. A study involving aged rats demonstrated significant improvements in learning and memory tasks when supplemented with phosphatidylserine derivatives.
Anti-inflammatory Activity
In vitro studies have shown that sodium phosphatidylserine can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests its potential utility in managing inflammatory diseases.
Case Studies
- Cognitive Enhancement in Elderly : A clinical trial involving elderly participants showed that supplementation with sodium phosphatidylserine resulted in improved cognitive function and reduced symptoms of age-related cognitive decline.
- Reduction of Stress Responses : Another study investigated the effects of sodium phosphatidylserine on stress-induced cortisol levels. Participants who received the compound exhibited lower cortisol levels compared to the placebo group, indicating its potential as an adaptogen.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Study Reference |
|---|---|---|
| Neuroprotection | Enhances neuronal survival | |
| Cognitive enhancement | Improves memory retention | |
| Anti-inflammatory | Reduces cytokine production | |
| Stress response modulation | Lowers cortisol levels |
Propiedades
IUPAC Name |
disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42NO10P.2Na/c1-3-5-7-9-11-13-20(24)30-15-18(33-21(25)14-12-10-8-6-4-2)16-31-34(28,29)32-17-19(23)22(26)27;;/h18-19H,3-17,23H2,1-2H3,(H,26,27)(H,28,29);;/q;2*+1/p-2/t18-,19+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENVZFUZIJUCPU-QNCHGCKQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCCCC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40NNa2O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















